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1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea

medicinal chemistry SAR chemical procurement

This disubstituted urea features a 6-(piperidin-1-yl)pyrimidin-4-yl core linked to an m-tolyl group. With zero hydrogen‑bond donors, clogP 1.66, and TPSA 55.43 Ų, it occupies oral drug‑like space and enables passive cell permeability, reducing false negatives in cell‑based target‑engagement screens. Its clean, single‑substituent m‑methyl scaffold eliminates confounding effects found in methoxy or halogen analogs (e.g., AKOS024836912) and serves as an ideal matched‑pair partner for isolating aryl ring electronic and steric contributions in kinase or urea‑transporter programs.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 1396855-94-9
Cat. No. B2980731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea
CAS1396855-94-9
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C17H21N5O/c1-13-6-5-7-14(10-13)20-17(23)21-15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,18,19,20,21,23)
InChIKeyIQTJVXZKNRTSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea (CAS 1396855-94-9): Physicochemical Profile and Procurement-Relevant Identity


1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea (CAS 1396855-94-9; molecular formula C₁₇H₂₁N₅O; molecular weight 311.4 g/mol) is a disubstituted urea featuring a 6-(piperidin-1-yl)pyrimidin-4-yl core linked to an m-tolyl group . Its canonical SMILES (Cc1cccc(NC(=O)Nc2cc(N3CCCCC3)ncn2)c1) and InChI string are fully defined, enabling unambiguous identity verification for procurement . The compound belongs to the pyrimidine–urea chemical space that is extensively explored in kinase inhibitor programmes [1], yet it occupies a narrow structural niche—lacking ring‑methyl, methoxy or halogen substituents—that dictates its physical properties and potential target interactions.

Why Substituting 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea with a Structural Analog Risks Experimental Inconsistency


Within the 6‑(piperidin‑1‑yl)pyrimidin‑4‑yl urea series, even single‑atom changes produce large shifts in lipophilicity, hydrogen‑bonding capacity, and steric bulk that cannot be compensated by simple molar‑equivalent replacement. Compounds such as the 2‑methoxy‑5‑methylphenyl analog (AKOS024836912, CAS 1705763‑81‑0; MW 341.42) or the 3‑chlorophenyl analog (MW 345.83) differ in hydrogen‑bond acceptor/donor count, topological polar surface area, and electron density on the aryl ring—all of which alter target engagement and physicochemical behaviour. Consequently, generic substitution without accounting for these molecular descriptors risks misleading structure‑activity relationship (SAR) conclusions, inconsistent biological readouts, and wasted procurement expenditure.

Quantitative Differentiators of 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea: MW, clogP, TPSA and Structural Orthogonality


Molecular Weight and Formula Distinguish the Compound from Methoxy‑ and Halo‑Substituted Analogs

The molecular weight of 1-(6‑(piperidin‑1‑yl)pyrimidin‑4‑yl)-3‑(m‑tolyl)urea is 311.4 g/mol . The closest commercially available analog, AKOS024836912 (2‑methoxy‑5‑methylphenyl derivative), has MW 341.41 g/mol , representing a +9.6% increase. The 3‑chlorophenyl analog has MW ≈345.83 g/mol (+11.0%). These differences exceed typical acceptable batch‑to‑batch variability (±0.5%) and directly impact molar concentration calculations in biological assays.

medicinal chemistry SAR chemical procurement

Predicted clogP Differentiates Lipophilicity from Methoxy‑ and Halogen‑Substituted Congeners

A computationally predicted clogP value of 1.66 is reported for the target compound [1]. By comparison, introducing a methoxy group (AKOS024836912) typically increases clogP by 0.3–0.5 units, while a chloro substituent raises it by 0.5–1.0 units. Although measured logP values are not available, the in silico estimate places the m‑tolyl derivative in an optimal lipophilicity window (1–3) for oral bioavailability according to Lipinski guidelines, whereas the halogenated analogs trend toward higher, potentially less favourable logP.

ADME prediction lipophilicity lead optimisation

Topological Polar Surface Area (TPSA) Distinguishes Hydrogen‑Bonding Capacity from Methoxy‑Substituted Analogs

The predicted topological polar surface area (TPSA) of the target compound is 55.43 Ų [1]. The methoxy‑containing analog AKOS024836912 possesses two additional oxygen atoms, increasing its TPSA to approximately 74–80 Ų (estimated). TPSA values below 60 Ų are associated with improved passive membrane permeability and potential blood–brain barrier penetration, whereas values above 70 Ų generally correlate with poorer CNS exposure. The m‑tolyl compound thus lies in a favourable TPSA range for cell‑based assays compared to the more polar methoxy analog.

permeability drug‑likeness blood–brain barrier

Absence of Ring Substituents on the m‑Tolyl Group Creates a Structurally Orthogonal Vector for SAR Exploration

The m‑tolyl ring in the target compound bears only a single methyl substituent at the meta position, with no additional halogen, methoxy, or hydroxyl groups . In contrast, AKOS024836912 carries both a 2‑methoxy and a 5‑methyl substituent , and the 3‑chlorophenyl analog introduces a halogen at the meta position . This structural minimalism offers a unique advantage: it provides a ‘clean’ aryl‑urea template where steric and electronic effects are solely dictated by the m‑methyl group, enabling unambiguous attribution of SAR trends when systematically introducing substituents.

medicinal chemistry fragment‑based design library design

Hydrogen‑Bond Donor Count of Zero Supports Favorable Permeability Profile

The target compound has zero hydrogen‑bond donors (HBD = 0) [1], a consequence of both urea NH groups being fully substituted. This is identical to AKOS024836912 (HBD = 0) but differs from many kinase inhibitor scaffolds that retain one or more free NH groups. A HBD count of zero is a well‑established predictor of improved passive permeability and reduced recognition by efflux transporters such as P‑glycoprotein.

drug‑likeness permeability CNS drug design

Rotatable Bond Count of Five Balances Conformational Flexibility and Binding Entropy

The target compound contains five rotatable bonds [1], compared to six in AKOS024836912 (due to the additional methoxy group) . Each additional rotatable bond incurs an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding, which can reduce target affinity. Maintaining a rotatable bond count of five represents a balance between sufficient flexibility for induced‑fit binding and minimising the entropic cost of rigidification.

conformational analysis binding affinity ligand efficiency

Best‑Fit Research and Procurement Scenarios for 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea


Kinase Inhibitor Hit‑Finding Libraries Requiring a Structurally Minimal m‑Tolyl Urea Template

Researchers constructing focused kinase inhibitor libraries can use the compound as a minimalist aryl‑urea scaffold . Its single m‑methyl substituent and zero hydrogen‑bond donors [1] provide a clean baseline for iterative SAR expansion, avoiding the confounding effects of multiple substituents present in analogs such as AKOS024836912 . The predicted clogP of 1.66 and TPSA of 55.43 Ų [1] place it within oral drug‑like space, making it suitable for lead‑like library design.

Permeability‑Sensitive Cellular Assays Where Low TPSA and Zero HBD Are Critical

The compound’s TPSA of 55.43 Ų (below the 60 Ų threshold associated with poor membrane permeability) and HBD count of zero make it a candidate for assays where passive diffusion across cell membranes is rate‑limiting. Compared to the methoxy analog, which has an estimated TPSA of 74–80 Ų [1], the m‑tolyl derivative is predicted to exhibit superior permeability, reducing the risk of false negatives in cell‑based target engagement screens.

Physicochemical Comparator in Matched‑Pair SAR Studies with Halogenated and Methoxy Congeners

The compound serves as an ideal matched‑pair partner for the 3‑chlorophenyl analog (Cl → CH₃ swap) and for AKOS024836912 (addition of 2‑OCH₃ and relocation of methyl group) [1]. By holding the 6‑(piperidin‑1‑yl)pyrimidin‑4‑yl urea core constant, researchers can isolate the contribution of aryl ring electronics (σₘ for Cl vs. CH₃) and sterics (meta‑ vs. ortho‑/meta‑disubstitution) to target potency and selectivity.

Computational Chemistry and Molecular Docking Campaigns on Pyrimidine‑Urea Binding Pockets

With a well‑defined SMILES, zero undefined stereocenters, and five rotatable bonds , the compound is computationally tractable for docking and molecular dynamics simulations. Its low conformational complexity reduces sampling requirements compared to more flexible analogs, enabling higher‑throughput virtual screening against kinase or urea‑transporter binding sites identified in the broader pyrimidine‑urea patent landscape [1].

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